molecular formula C9H9O3P B15070093 (1H-Inden-1-yl)phosphonic acid

(1H-Inden-1-yl)phosphonic acid

Cat. No.: B15070093
M. Wt: 196.14 g/mol
InChI Key: OFFLJKPNVQXOFL-UHFFFAOYSA-N
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Description

(1H-Inden-1-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Inden-1-yl)phosphonic acid typically involves the reaction of indene with a phosphonating agent. One common method is the reaction of indene with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions to produce the desired phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1H-Inden-1-yl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid esters, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Inden-1-yl)phosphonic acid is used as a ligand in coordination chemistry, where it can form complexes with metal ions.

Biology and Medicine

In biology and medicine, this compound derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (1H-Inden-1-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-Inden-1-yl)phosphonic acid include other phosphonic acid derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C9H9O3P

Molecular Weight

196.14 g/mol

IUPAC Name

1H-inden-1-ylphosphonic acid

InChI

InChI=1S/C9H9O3P/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H2,10,11,12)

InChI Key

OFFLJKPNVQXOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)P(=O)(O)O

Origin of Product

United States

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